REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[S:3].C([O:8][CH2:9][CH2:10][CH:11](Cl)[C:12](=O)[CH3:13])(=O)C>C1(C)C=CC=CC=1>[NH2:1][C:2]1[S:3][C:11]([CH2:10][CH2:9][OH:8])=[C:12]([CH3:13])[N:4]=1
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Name
|
|
Quantity
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47 g
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Type
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reactant
|
Smiles
|
C(C)(=O)OCCC(C(C)=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
approximately 180 ml of toluene were removed by evaporation
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Type
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ADDITION
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Details
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180 ml of water and 20 ml of HCL solution (32%) were then added
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Type
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TEMPERATURE
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Details
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the reaction mixture was refluxed for 1 hour at 90° C
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Duration
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1 h
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Type
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CUSTOM
|
Details
|
The organic phase was then removed
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Type
|
WASH
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Details
|
by washing with chloroform
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Type
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EXTRACTION
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Details
|
The product was extracted once with 70 ml chloroform and once with 70 ml ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over sodium sulfate
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Type
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CUSTOM
|
Details
|
the solvents were removed by evaporation
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Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=C(N1)C)CCO
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |